Boron trifluoride etherate
Overview
Description
Synthesis Analysis
The synthesis of boron trifluoride etherate involves the interaction of boron trifluoride (BF3) with diethyl ether (OEt2), forming a stable complex that is widely available for use in chemical synthesis. Its role as a catalyst is highlighted in the synthesis of alkyl esters of p-aminobenzoic acid, demonstrating its effectiveness in facilitating single-step reactions without the need for special conditions or equipment (Kadaba, Carr, Tribo, Triplett, & Glasser, 1969).
Molecular Structure Analysis
The molecular structure of boron trifluoride etherate showcases its ability to form stable complexes with ethers, which is critical for its catalytic activity. Studies on dimethyl ether—boron trifluoride complexes at various temperatures have provided insights into the bond lengths and angles within these complexes, indicating that the molecular structure can influence its reactivity and interaction with other molecules (Iijima, Yamada, & Shibata, 1981).
Chemical Reactions and Properties
Boron trifluoride etherate is instrumental in various chemical transformations, including the efficient promotion of intramolecular alkyne–aldehyde metathesis reactions and the synthesis of 3-aroyl-2H-chromenes under metal-free conditions. Its catalytic prowess extends to the synthesis of complex organic molecules, demonstrating its broad applicability and effectiveness in organic synthesis (Das, Devi, & Das, 2018).
Physical Properties Analysis
The physical properties of boron trifluoride etherate, including its boiling point, toxicity, and reactivity with water, are crucial for handling and application in chemical reactions. It is a brown liquid at room temperature and must be handled with care due to its corrosive nature and potential for violent reactions with water (Banerjee et al., 2019).
Chemical Properties Analysis
The chemical properties of boron trifluoride etherate, particularly its role as a Lewis acid catalyst, are central to its application in organic synthesis. It facilitates various chemical reactions, including esterification, hydroboration-oxidation, and cyclization, highlighting its versatility and effectiveness as a catalyst (Banerjee et al., 2019).
Scientific Research Applications
Hydroboration–Oxidation Reaction
Boron trifluoride etherate is used in hydroboration–oxidation reactions, a method important in organic synthesis (Banerjee et al., 2019).
Cleavage and Rearrangement of Epoxides
It is effective in the cleavage and rearrangement of epoxides, which is a critical reaction in the modification of organic compounds (Banerjee et al., 2019).
Esterification
Boron trifluoride etherate is used in the esterification process, especially in the synthesis of alkyl esters of p-aminobenzoic acid, providing a convenient single-step reaction (Kadaba et al., 1969).
Cyclization Reactions
It assists in various cyclization reactions, such as in the improved synthesis of cannabidiol (Baek et al., 1985) and in intramolecular alkyne–aldehyde metathesis producing 3-aroyl-2H-chromenes under metal-free conditions (Das et al., 2018).
Polymerization
It serves as an activator in the polymerization of norbornene, leading to the production of soluble polymers (Myagmarsuren et al., 2004).
Synthesis of 1,2-Trans-Related 1-Thioglycoside Esters
It catalyzes the condensation of monosaccharide peresters and thiols, offering a convenient synthesis of esters of 1,2-trans-1-thioglycosides (Ferrier & Furneaux, 1976).
Formation of N-Tosylimines
Boron trifluoride etherate promotes the formation of N-tosyliminium complexes from olefinic enolizable aldehydes, which subsequently undergo intramolecular electrophilic cyclization (Melnick et al., 1988).
Fries Rearrangement of Hydroquinone Diesters
It is used in reactions with hydroquinone diesters to yield acetylhydroquinone derivatives, an important step in various synthetic applications (Boyer et al., 2000).
Safety And Hazards
Future Directions
properties
IUPAC Name |
ethoxyethane;trifluoroborane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O.BF3/c1-3-5-4-2;2-1(3)4/h3-4H2,1-2H3; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZMGYPLQYOPHEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(F)(F)F.CCOCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10BF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601015537 | |
Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fuming, colorless liquid; [HSDB] Stable but highly flammable, pale yellow liquid; [ACGIH] | |
Record name | Boron trifluoride etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Flash Point |
47.8 °C | |
Record name | Boron trifluoride etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
4.2 [mmHg] | |
Record name | Boron trifluoride etherate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1383 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Boron trifluoride etherate | |
CAS RN |
174674-80-7, 109-63-7 | |
Record name | Ethane, 1,1'-oxybis-, compd. with trifluoroborane (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601015537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl ether--boron trifluoride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.355 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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